molecular formula C14H17BrO4 B14378162 3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one CAS No. 89866-98-8

3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one

Cat. No.: B14378162
CAS No.: 89866-98-8
M. Wt: 329.19 g/mol
InChI Key: FDKTYRHUMPMQGN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound with a complex structure It contains a bromophenyl group, two methoxy groups, and a methyloxirane group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, including the formation of the bromophenyl group, the introduction of methoxy groups, and the formation of the methyloxirane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with proteins or enzymes, while the methyloxirane ring can participate in covalent bonding with biological molecules. These interactions can lead to various biological effects, depending on the context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
  • 3-(3-Fluorophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one
  • 3-(3-Iodophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one

Uniqueness

3-(3-Bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

CAS No.

89866-98-8

Molecular Formula

C14H17BrO4

Molecular Weight

329.19 g/mol

IUPAC Name

3-(3-bromophenyl)-3,3-dimethoxy-1-(2-methyloxiran-2-yl)propan-1-one

InChI

InChI=1S/C14H17BrO4/c1-13(9-19-13)12(16)8-14(17-2,18-3)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3

InChI Key

FDKTYRHUMPMQGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)CC(C2=CC(=CC=C2)Br)(OC)OC

Origin of Product

United States

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